molecular formula C20H16BrClN2O3S B6001294 N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B6001294
M. Wt: 479.8 g/mol
InChI Key: FJINJPKFBCPQPQ-UHFFFAOYSA-N
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Description

N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s by researchers at Bayer AG, who were investigating new treatments for cardiovascular diseases.

Mechanism of Action

N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that helps to relax smooth muscle cells in the blood vessels, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation. It has also been shown to improve cardiac function and reduce the risk of heart failure.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is that it is a potent and selective activator of sGC, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation is that it can be difficult to work with in the lab due to its low solubility in water.

Future Directions

There are many potential future directions for research on N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, as it has been shown to have beneficial effects on the pulmonary vasculature. Another area of interest is its potential use in the treatment of heart failure, as it has been shown to improve cardiac function. Additionally, researchers may investigate the use of this compound 41-2272 in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves several steps, including the reaction of 3-bromobenzeneboronic acid with 2-chlorobenzonitrile to form 3-bromo-2-chlorobenzonitrile. This intermediate is then reacted with phenylsulfonyl chloride and glycine to yield this compound 41-2272.

Scientific Research Applications

N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In addition, it has been investigated for its potential use in the treatment of pulmonary hypertension, a condition in which the blood vessels in the lungs become narrow and constricted.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O3S/c21-15-7-6-8-16(13-15)23-20(25)14-24(19-12-5-4-11-18(19)22)28(26,27)17-9-2-1-3-10-17/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJINJPKFBCPQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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